
2-(2-Chlorophenoxy)-N-methylethanamine HCl
Overview
Description
2-(2-Chlorophenoxy)-N-methylethanamine HCl (2-CPME HCl) is an organic compound that has become increasingly popular in scientific research due to its unique properties and potential applications. It has been used in a variety of experiments, from drug development to cell culture studies, and has been found to have a wide range of biochemical and physiological effects. We will also discuss potential future directions for research involving 2-CPME HCl.
Scientific Research Applications
Dioxin Formation Study
- A study explored the oxidative thermal degradation of 2-chlorophenol, a related compound, to understand dioxin formation under certain conditions (Evans & Dellinger, 2005).
Electrochemical Research
- Research involving the electrooxidative chlorination of compounds similar to 2-(2-Chlorophenoxy)-N-methylethanamine HCl shows its relevance in electrochemical studies (Uneyama et al., 1983).
Surface Adsorption Studies
- Studies on the adsorption of chlorophenol on surfaces, like Cu(111), provide insights into catalytic reactions and environmental implications related to compounds like 2-(2-Chlorophenoxy)-N-methylethanamine HCl (Altarawneh et al., 2008).
Synthesis of Novel Ligands
- Synthesis of novel ligands for NMDA receptor antagonists involves compounds structurally similar to 2-(2-Chlorophenoxy)-N-methylethanamine HCl (Moe et al., 1998).
Chlorophenoxy Acid Herbicides Detection
- Research on the quantitation of chlorophenoxy acid herbicides, which are structurally related to 2-(2-Chlorophenoxy)-N-methylethanamine HCl, focuses on their detection and analysis in environmental samples (Wintersteiger et al., 1999).
Environmental Hormones Removal Studies
- Investigations into the removal of chlorophenols, similar to 2-(2-Chlorophenoxy)-N-methylethanamine HCl, from the environment using graphene oxide highlight the compound's environmental relevance (Wei et al., 2019).
Catalytic Hydrogenation Research
- Studies on the catalytic hydrogenation of chlorophenols to form cyclohexane involve chemical processes relevant to 2-(2-Chlorophenoxy)-N-methylethanamine HCl (Bovkun et al., 2005).
Chlorophenol Hydrodechlorination
- Research on the hydrodechlorination of chlorophenols, like 2-chlorophenol, in water demonstrates the potential for environmental cleanup related to 2-(2-Chlorophenoxy)-N-methylethanamine HCl (Li et al., 1993).
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-11-6-7-12-9-5-3-2-4-8(9)10;/h2-5,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRGXXZJQNDDJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-N-methylethanamine HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1471205.png)
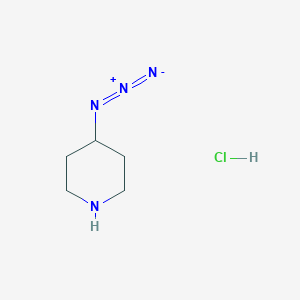

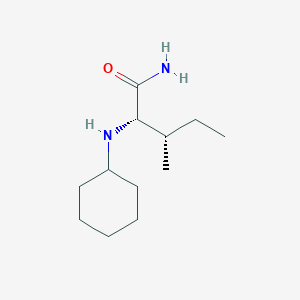
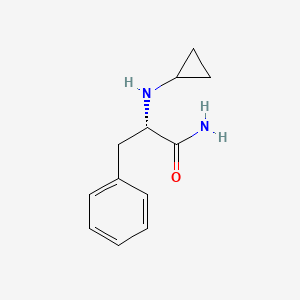
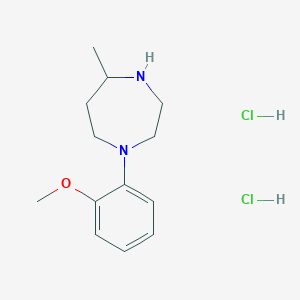
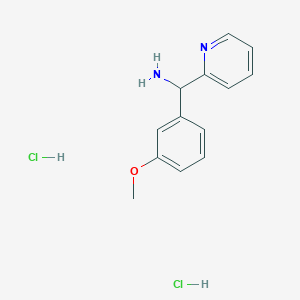
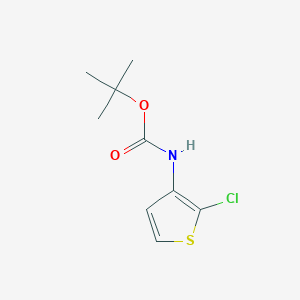
![2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride](/img/structure/B1471216.png)
![Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1471217.png)
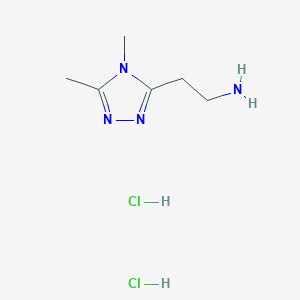
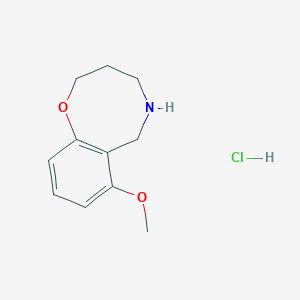

![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1471227.png)